molecular formula C18H19ClN4O B11059471 1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

Cat. No.: B11059471
M. Wt: 342.8 g/mol
InChI Key: IGYZHNZQDUYBPU-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-: is a complex organic compound with a diverse range of applications. It belongs to the class of pyrazole derivatives, which are important heterocyclic structures widely used in various fields.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale production methods for this compound may involve modifications of the synthetic routes mentioned above, optimized for efficiency, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substituent groups can be replaced, affecting its properties.

    Reduction: Reduction reactions may alter its reactivity and biological activity.

Common Reagents and Conditions::
  • Nickel catalysts play a crucial role in the cyclization process.
  • Reaction conditions include mild temperatures and suitable solvents.
Major Products::
  • The major product is the 2,4-disubstituted NH-imidazole core.

Scientific Research Applications

    Pharmaceuticals: Investigate its potential as a drug candidate, considering its unique structure and reactivity.

    Agrochemicals: Explore its use in crop protection or pest control.

    Materials Science: Investigate its role in functional materials, such as sensors or catalysts.

    Biological Research: Study its interactions with biological targets.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other pyrazole derivatives.

    Similar Compounds: Provide a list of related compounds for comparison.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C18H19ClN4O/c1-13-18(19)14(2)23(21-13)12-17(24)20-11-15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10H,11-12H2,1-2H3,(H,20,24)

InChI Key

IGYZHNZQDUYBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C)Cl

Origin of Product

United States

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